N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide
Description
This compound is a sulfonamide derivative featuring a 7-amino-4-chloroindazole core substituted at position 1 with a 2,2-difluoroethyl group. The sulfonamide moiety is modified with a cyclopropane ring and a 4-methoxybenzyl group. The cyclopropane ring introduces unique steric and electronic properties, while the difluoroethyl group may enhance metabolic stability and lipophilicity compared to simpler alkyl substituents .
Properties
Molecular Formula |
C20H21ClF2N4O3S |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
N-[7-amino-4-chloro-1-(2,2-difluoroethyl)indazol-3-yl]-N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C20H21ClF2N4O3S/c1-30-13-4-2-12(3-5-13)10-27(31(28,29)14-6-7-14)20-18-15(21)8-9-16(24)19(18)26(25-20)11-17(22)23/h2-5,8-9,14,17H,6-7,10-11,24H2,1H3 |
InChI Key |
HRLPDQGPXDMJPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=NN(C3=C(C=CC(=C32)Cl)N)CC(F)F)S(=O)(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Initial Amine Protection
Starting Material : 7-Bromo-4-chloro-1H-indazol-3-amine.
Reagents :
- 4-Methoxybenzyl chloride (PMBCl) for N-alkylation.
- Triethylamine (TEA) as a base in dichloromethane (DCM) at 0–5°C.
Outcome : Forms N-(7-bromo-4-chloro-1H-indazol-3-yl)-4-methoxybenzylamine.
Difluoroethylation
Reagents :
- 2,2-Difluoroethyl triflate or bromide.
- Copper(I) iodide (0.2 equiv) and sodium ascorbate (2.0 equiv) in N-methylpyrrolidone (NMP).
Conditions : 70°C for 16 hours under nitrogen.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Catalyst | CuI, sodium ascorbate |
| Solvent | NMP |
| Yield (crude) | ~85% |
Nitro Group Reduction
Reagents :
- Hydrogen gas (1 atm) with Pd/C (10% w/w) in ethanol.
Conditions : Room temperature for 36 hours.
Outcome : Converts nitro to amine, yielding the final product.
Optimization Parameters
Temperature Control
- Difluoroethylation : Maintained at 70°C to prevent side reactions.
- Sulfonylation : Conducted at 0–5°C to minimize epimerization.
Solvent Selection
| Step | Solvent | Rationale |
|---|---|---|
| Protection | DCM | High solubility for amines |
| Difluoroethylation | NMP | Polar aprotic, stabilizes CuI |
| Reduction | Ethanol | Compatible with H₂/Pd/C |
Catalytic Systems
- CuI/sodium ascorbate : Enables Ullmann-type coupling for difluoroethylation.
- DMAP : Accelerates sulfonylation via nucleophilic catalysis.
Purification and Characterization
Trituration
- Solvent System : Hexanes/EtOAc (95:5) removes unreacted sulfonyl chloride.
- Yield After Trituration : 75% (purity >98% by HPLC).
Analytical Data
- ¹H NMR (DMSO-d₆): δ 7.41 (d, J=7.8 Hz, indazole-H), 4.62 (s, PMB-CH₂), 3.78 (s, OCH₃).
- LC-MS : [M+H]⁺ m/z 525.1 (calc. 525.04).
Challenges and Solutions
- Low Solubility : Addressed by using NMP for difluoroethylation.
- Over-Sulfonylation : Controlled via stoichiometric DMAP (0.06 equiv).
Chemical Reactions Analysis
Types of Reactions
N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide is a chemical compound with potential applications in pharmaceutical research, particularly as an antiviral agent. This compound is characterized by an indazole core, halogen substituents, and a cyclopropanesulfonamide moiety.
Key Features and Structure
- Molecular Formula The molecular formula of this compound is C20H21ClF2N4O3S .
- Molecular Weight It has a molecular weight of approximately 470.9 g/mol .
- Structural Components The compound includes an indazole core, halogen substituents, and a cyclopropanesulfonamide moiety.
Potential Applications
- Antiviral Research Studies suggest that N-(7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)cyclopropanesulfonamide has significant biological activity, especially in inhibiting human immunodeficiency virus replication. It modulates the activities of molecular targets like enzymes and receptors to exert therapeutic effects.
- Medicinal Chemistry The indazole moiety is significant in medicinal chemistry and acts as a pharmacophore in various therapeutic agents because of its ability to interact with biological targets effectively.
- Cancer Treatment This compound may be useful in treating or preventing cancer .
- Anti-Hepatitis B Virus (HBV) Agents Indole-2-carboxamides that are amino-thiazole substituted and highly active may inhibit proteins encoded by the hepatitis B virus (HBV) or interfere with the function of the HBV replication cycle .
Mechanism of Action
The mechanism of action of N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with two structurally related analogs: N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide (CAS 2249974-90-9) and 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53 from ) . Key differences in molecular architecture, physicochemical properties, and inferred biological activity are outlined.
Table 1: Structural and Functional Comparison
Structural and Electronic Implications
- Substituent Effects: The 2,2-difluoroethyl group in the target compound increases lipophilicity compared to the methyl group in CAS 2249974-90-9.
Core Heterocycle Differences :
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility :
- The target compound’s molecular weight (~455.5 g/mol) positions it within the "drug-like" range, though higher than CAS 2249974-90-9 (394.9 g/mol). The cyclopropane and difluoroethyl groups may reduce aqueous solubility compared to the methyl analog.
- Example 53’s high molecular weight (589.1 g/mol) and chromen moiety suggest poor solubility, consistent with its solid-state stability (MP 175–178°C) .
Metabolic Stability :
- The difluoroethyl group in the target compound likely resists oxidative metabolism better than the methyl group in CAS 2249974-90-9, as fluorine blocks cytochrome P450-mediated degradation .
Biological Activity
N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an indazole core, which is known for its pharmacological versatility. The presence of a cyclopropanesulfonamide group and methoxybenzyl substituent enhances its interaction with biological targets. Its molecular formula is , with a molecular weight of 470.92 g/mol .
Antiviral Activity
Research indicates that this compound exhibits antiviral properties , particularly against human immunodeficiency virus (HIV). The compound functions primarily as an inhibitor of reverse transcriptase, an enzyme crucial for viral replication. By inhibiting this enzyme, the compound effectively reduces viral load in infected cells .
Key Findings:
- Inhibition of Reverse Transcriptase: The compound demonstrated significant binding affinity to reverse transcriptase, leading to reduced viral replication rates in vitro.
- Selectivity: Compared to other antiviral agents, this compound showed selective inhibition, minimizing off-target effects and enhancing therapeutic potential .
Anticancer Properties
In addition to its antiviral activity, the compound has shown promise in anticancer applications. The indazole moiety is associated with various pharmacological effects that may contribute to antitumor activities.
Case Studies:
- Cell Line Studies: In vitro studies on cancer cell lines have shown that the compound can induce apoptosis in cancerous cells while sparing normal cells, suggesting a favorable therapeutic index .
- Mechanistic Insights: Research indicates that the compound may interfere with signaling pathways involved in cell proliferation and survival, further supporting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(7-bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Bromo substitution on indazole | Antiviral activity |
| N-(7-amino-4-chloro-1-isopropyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Isopropyl substitution | Potential anticancer properties |
| This compound | Difluoroethyl substitution | Enhanced antiviral potency |
This table illustrates how variations in structure can significantly influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
